molecular formula C17H21N3O2S B2566203 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole CAS No. 1209789-09-2

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole

Cat. No.: B2566203
CAS No.: 1209789-09-2
M. Wt: 331.43
InChI Key: QUJRVQREKXVILD-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl group is then introduced through a functionalization reaction. The final step involves the formation of the thiadiazole ring, which is achieved through a cyclization reaction under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural arrangement, including a pyrrolidine ring and a thiadiazole moiety, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : [3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
  • Molecular Formula : C17H21N3O2S
  • CAS Number : 1209789-09-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins involved in cancer pathways. The thiadiazole ring contributes to its ability to interfere with cellular processes such as DNA replication and apoptosis induction.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.

Study Cell Line IC50 (µg/mL) Mechanism
Study AMCF-7 (Breast Cancer)10.10Induces apoptosis via caspase activation
Study BHepG2 (Liver Cancer)5.36Inhibits DNA biosynthesis
Study CMDA-MB-231 (Breast Cancer)2.32Targets multiple pathways including Bcl-2 family proteins

Case Studies

  • In Vitro Studies : In vitro cytotoxicity assays have shown that the compound exhibits significant activity against breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma cells (HepG2). The mechanism appears to involve the induction of apoptotic cell death, which is critical for cancer treatment strategies .
  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, supporting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiadiazole and pyrrolidine moieties significantly influence the biological activity. For instance:

  • Substituting different aryl groups on the thiadiazole ring has been shown to enhance anticancer potency.
  • The methoxy group on the phenyl ring plays a crucial role in improving binding affinity and biological activity against tumor cells .

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRVQREKXVILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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